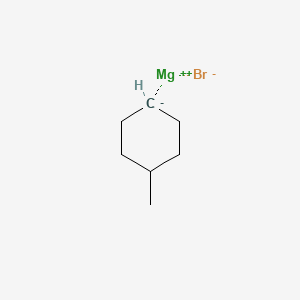![molecular formula C14H10F3N3O4 B14102271 N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide](/img/structure/B14102271.png)
N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide is a chemical compound with the molecular formula C14H10F3N3O4 and a molecular weight of 341.24 g/mol. This compound is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzenecarboximidamide core. It has a boiling point of 450.2°C at 760 mmHg and a density of 1.51 g/cm³.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 4-(trifluoromethyl)phenol to obtain 2-nitro-4-(trifluoromethyl)phenol. This intermediate is then reacted with 4-hydroxybenzenecarboximidamide under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and nitro groups but differs in the core structure.
4-(Trifluoromethyl)phenoxybenzenecarboximidamide: Lacks the nitro group but has a similar phenoxybenzenecarboximidamide core.
Uniqueness
N’-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10F3N3O4 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
N'-hydroxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)9-3-6-12(11(7-9)20(22)23)24-10-4-1-8(2-5-10)13(18)19-21/h1-7,21H,(H2,18,19) |
Clave InChI |
XMMAGODKMJZYPO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102190.png)

![N-(4-fluorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B14102203.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102205.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102219.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-octyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14102230.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102235.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14102241.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102247.png)
![4-({3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14102253.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102255.png)
![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14102259.png)


